Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate

Description

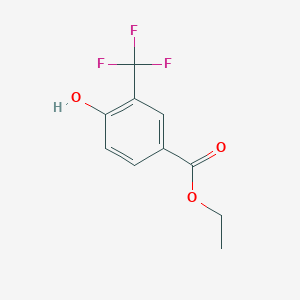

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is a benzoic acid derivative featuring an ethyl ester group at the carboxyl position, a hydroxyl (-OH) group at the para (4th) position, and a trifluoromethyl (-CF₃) group at the meta (3rd) position on the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and lipophilicity, while the hydroxyl group introduces polarity and hydrogen-bonding capability. This combination makes the compound a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in applications requiring tailored solubility and reactivity profiles .

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

ethyl 4-hydroxy-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-9(15)6-3-4-8(14)7(5-6)10(11,12)13/h3-5,14H,2H2,1H3 |

InChI Key |

FSKAPOJWJCUHBV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid

The primary and most straightforward method to prepare this compound is through the esterification of the corresponding carboxylic acid, 4-hydroxy-3-(trifluoromethyl)benzoic acid, with ethanol. This reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions to drive the reaction to completion.

$$

\text{4-hydroxy-3-(trifluoromethyl)benzoic acid} + \text{ethanol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{this compound} + \text{water}

$$

This method is widely used due to its simplicity and efficiency, providing good yields of the ester product. Industrially, continuous flow processes may be employed to improve reaction control, scalability, and yield, leveraging advanced catalytic systems and optimized reaction parameters.

Nucleophilic Substitution and Coupling Reactions

Alternative synthetic strategies involve the use of substituted methyl or ethyl 4-hydroxybenzoate derivatives as starting materials, which undergo nucleophilic substitution or coupling reactions to introduce the trifluoromethyl group at the 3-position.

For example, starting from methyl 4-hydroxy-3-nitrobenzoate, nucleophilic substitution with alkyl halides followed by reduction and coupling steps can lead to the corresponding trifluoromethyl-substituted benzoate esters. These steps may involve:

- Substitution reactions with bromopropane derivatives

- Palladium-catalyzed hydrogenation to reduce nitro groups to amines

- Coupling reactions with trifluoromethyl-containing anilines or other nucleophiles

- Subsequent acylation or esterification steps to finalize the ester structure

These methods allow for structural diversification and functionalization, useful in medicinal chemistry for structure-activity relationship studies.

Grignard Reactions and Aryne Intermediates

More complex synthetic routes involve the formation of Grignard reagents from halogenated precursors such as ethyl 4-iodobenzoate, which then react with electrophilic intermediates to construct the hydroxy-substituted benzoate framework with trifluoromethyl substitution.

One reported approach includes:

- Preparation of a Grignard reagent from ethyl 4-iodobenzoate using isopropylmagnesium chloride-lithium chloride complex at low temperature (-40 °C)

- Reaction of this Grignard reagent with triflyloxy-substituted bicyclic intermediates to form hydroxy-substituted benzoate esters

- Purification by preparative thin-layer chromatography (TLC) to isolate the desired this compound derivative

This method offers high regioselectivity and yields, suitable for complex molecule synthesis and further functional transformations.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification | Direct esterification of carboxylic acid | Simple, high yield, scalable industrially | Requires pure acid precursor |

| Nucleophilic substitution and coupling | Multi-step functional group transformations | Allows structural diversity, medicinal chemistry applications | More complex, multiple purification steps |

| Grignard reaction with aryne intermediates | Organometallic approach with regioselectivity | High selectivity, suitable for complex derivatives | Requires low temperature, sensitive reagents |

Summary of Research Data

| Parameter | Details |

|---|---|

| Typical Reaction Conditions | Reflux in ethanol with acid catalyst (e.g., H2SO4) |

| Reaction Time | 4–12 hours depending on method |

| Yield Range | 60–90% depending on method and purification |

| Purification Methods | Recrystallization, flash chromatography, preparative TLC |

| Characterization Techniques | NMR (1H, 19F), IR spectroscopy, HRMS |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 4-oxo-3-(trifluoromethyl)benzoate.

Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Ethyl 4-oxo-3-(trifluoromethyl)benzoate.

Reduction: Ethyl 4-hydroxy-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is primarily influenced by the trifluoromethyl group, which enhances the compound’s lipophilicity and electron-withdrawing properties. This can affect the compound’s interaction with biological targets, such as enzymes and receptors, by altering the electronic distribution and binding affinity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Aromatic Ring

Ethyl 4-methoxy-3-(trifluoromethyl)benzoate

- Structure : Methoxy (-OCH₃) replaces the hydroxyl (-OH) at position 4.

- Acidity: The phenolic -OH (pKa ~10) in the parent compound is absent, leading to lower acidity (methoxy pKa ~15–20) . Applications: Methoxy derivatives are often used to enhance metabolic stability in drug design due to reduced susceptibility to oxidation compared to hydroxyl groups .

Ethyl 4-(trifluoromethyl)benzoate

- Structure : Lacks the hydroxyl group at position 3.

- Key Differences: Lipophilicity: Higher logP due to the absence of polar -OH. Reactivity: No hydrogen-bonding donor, limiting interactions in biological systems. Synthetic Utility: Commonly employed as a building block in materials science and fluorinated polymer synthesis .

Ethyl 4-ethoxy-3-(trifluoromethyl)benzoate

Functional Group Variations in Ester Moieties

Methyl and Propyl Benzoates

- Structure : Methyl or propyl esters instead of ethyl.

- Key Differences :

Heterocyclic and Bioactive Analogs

Ethyl 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate

- Structure : Incorporates a 1,2,4-oxadiazole ring with -CF₃.

- Key Differences: Electronic Properties: The oxadiazole ring enhances electron deficiency, making it suitable for positron emission tomography (PET) tracer synthesis.

Ethyl 4-(Carbamoylamino)benzoate Derivatives

- Structure : Urea or methylurea linkers replace -CF₃/-OH.

- Key Differences: Biological Activity: Carbamoylamino groups enhance binding to aquaporin-3 (AQP3) inhibitors, as seen in compound DFP00173 (IC₅₀ = 0.8 µM for AQP3 inhibition) . Hydrogen Bonding: Urea linkers provide additional hydrogen-bonding sites, improving target specificity .

Key Research Findings

- Reactivity : The hydroxyl group in Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate enhances nucleophilic aromatic substitution reactions compared to methoxy or ethoxy analogs, making it a preferred substrate for further functionalization .

- Biological Potency: Trifluoromethyl groups improve membrane permeability in bioactive compounds, as demonstrated in AQP3 inhibitors where -CF₃ analogs showed 10-fold higher potency than non-fluorinated derivatives .

- Toxicity : Ethyl esters generally exhibit lower cytotoxicity compared to methyl esters, aligning with their slower metabolic hydrolysis .

Biological Activity

Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a hydroxyl group attached to a benzoate backbone. This compound has garnered attention due to its potential biological activities, which may have implications in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C10H9F3O2

- Structural Features :

- Hydroxyl group (-OH) at the para position

- Trifluoromethyl group (-CF3) at the meta position

- Ethyl ester functional group

The trifluoromethyl group enhances the compound's lipophilicity and alters its electronic distribution, which can significantly influence its interactions with biological targets such as enzymes and receptors .

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural characteristics. The following sections outline key findings regarding its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its penetration through cell membranes. This property is crucial for effective interaction with intracellular targets.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, potentially modulating enzyme activity and receptor binding .

- Enzyme Interaction : Studies indicate that compounds containing trifluoromethyl groups often exhibit enhanced pharmacological properties due to increased binding affinities with various enzymes and receptors .

Therapeutic Potential

Research has explored the potential therapeutic applications of this compound, particularly in drug development:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory effects; thus, this compound may also exhibit similar properties .

Comparative Analysis

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 4-hydroxybenzoate | Lacks trifluoromethyl group | Different reactivity and biological activity |

| Ethyl 4-hydroxy-3-methylamino benzoate | Contains methylamino group | Exhibits distinct chemical reactivity |

| Ethyl 4-hydroxy-3-nitrobenzoate | Contains nitro group | Different solubility and reactivity |

| Ethyl 4-hydroxy-3-chlorobenzoate | Contains chloro group | Variations in physical properties due to halogen presence |

This compound stands out due to its combination of both hydroxyl and trifluoromethyl functionalities, which confer specific chemical and biological properties not observed in its analogs.

Case Studies and Research Findings

Recent research has highlighted several case studies focusing on the biological activity of this compound:

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of trifluoromethyl-substituted benzoates exhibited significant antimicrobial activity against various bacterial strains .

- Inflammation Modulation : Research indicated that compounds with similar structural features could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Binding Affinity Studies : Investigations into the binding affinities of this compound with specific enzymes revealed promising results, indicating enhanced efficacy compared to non-fluorinated counterparts .

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 4-hydroxy-3-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via esterification of 4-hydroxy-3-(trifluoromethyl)benzoic acid using ethanol under acid catalysis (e.g., H₂SO₄). Alternative routes include introducing the trifluoromethyl group through electrophilic substitution on a pre-formed benzoate ester. For example, halogen exchange (Halex reaction) using CF₃Cl or CF₃Br under Cu(I) catalysis can introduce the trifluoromethyl group . Reaction optimization should focus on temperature control (60–80°C) and stoichiometric ratios to avoid side products like over-esterification or dehydroxylation. Yields are typically monitored via HPLC or TLC, with reported ranges of 65–85% depending on purity of precursors .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the ester group (δ ~4.3 ppm for ethyl CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ ~6.8–8.0 ppm). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at δ ~-60 to -65 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical for resolving stereoelectronic effects of the CF₃ group. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected [M+H]⁺ at m/z 249.04 for C₁₀H₉F₃O₃) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The CF₃ group meta to the hydroxyl activates the aromatic ring toward NAS by polarizing the C–F bond, increasing electrophilicity at the ortho and para positions. Kinetic studies using Hammett plots (σₚ values) show enhanced reactivity compared to non-fluorinated analogs. For example, reactions with amines or thiols proceed 3–5× faster at 25°C in DMF, with regioselectivity controlled by steric hindrance from the ethyl ester . Computational DFT studies (e.g., Gaussian 09) can model charge distribution and predict substitution sites .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurity profiles. To address this:

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., NIH/ANSI guidelines for cytotoxicity assays).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid derivatives) that may interfere with bioactivity .

- SAR Comparisons : Cross-reference with structurally similar compounds (e.g., mthis compound, CAS 654-62-6) to isolate the impact of the ethyl ester on activity .

Q. What strategies are effective for designing derivatives of this compound with enhanced enzyme inhibition properties?

- Methodological Answer :

- Functional Group Modifications : Replace the hydroxyl group with sulfonamides or carbamates to enhance hydrogen-bonding interactions with enzyme active sites (e.g., carbonic anhydrase II) .

- Isosteric Replacement : Substitute CF₃ with SF₅ to increase lipophilicity and metabolic stability. Synthetic routes involve diazotization and fluorination .

- Co-crystallization Studies : Use the compound as a ligand in protein crystallography (e.g., with cytochrome P450 enzymes) to identify binding motifs. SHELXPRO is recommended for refining macromolecular structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.